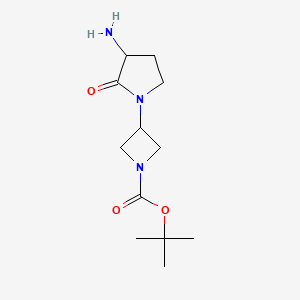
2-(2,4-dichlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives often involves complex reactions such as Pummerer-type cyclization and subsequent reductive steps. For example, 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines have been synthesized through intramolecular cyclization utilizing the Pummerer reaction as a key step, followed by reductive removal of phenylsulfanyl groups (Toda et al., 2000). This methodological approach could be adapted for the synthesis of the subject compound by incorporating the appropriate sulfonyl and chlorophenoxy functional groups in the precursor molecules.
Molecular Structure Analysis
DFT and experimental investigations (FT-IR, FT-Raman) provide insights into the molecular structure and vibrational spectroscopy of related compounds. For instance, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide has been studied, revealing the molecular electrostatic potential and frontier molecular orbital analysis, which are crucial for understanding the reactivity and interaction capabilities of such molecules (El-Azab et al., 2016).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related research, such as the novel synthesis approaches involving cascade halosulfonylation of 1,7-enynes, leading to the efficient synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones (Zhu et al., 2016). Such methodologies highlight the compound's potential for undergoing halosulfonylation, a reaction that could be key in modifying its structure for specific applications.
Physical Properties Analysis
While specific details on the physical properties of "2-(2,4-dichlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide" are not directly available, analogous compounds' studies provide a framework. For example, crystal structure analysis and solubility studies of similar compounds can shed light on their crystallinity, melting points, and solubility in various solvents, which are essential for handling and application in chemical syntheses (Karmakar et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for chemical modifications, are crucial for understanding and applying this compound. Studies on related molecules, like the examination of the role of the acidic hydrogen in compounds for selective inhibition, provide insights into how specific functional groups in the molecule impact its chemical behavior and interactions (Grunewald et al., 1997).
作用機序
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin . Auxins are a class of plant hormones that play crucial roles in various aspects of plant growth and development .
Mode of Action
The compound’s mode of action is likely similar to that of 2,4-D, given their structural similarity . As a synthetic auxin, 2,4-D mimics the action of natural auxins at the molecular level . It is absorbed by the leaves and transported to the plant’s meristematic tissues, where it induces uncontrolled and unsustainable growth, leading to stem curling, leaf wilting, and eventually plant death .
Biochemical Pathways
The compound likely affects the same biochemical pathways as 2,4-D. These pathways involve the perception of auxin signals and the regulation of gene expression in response to these signals . The compound’s action can disrupt normal cell division and elongation, leading to abnormal growth patterns .
Pharmacokinetics
It is known that 2,4-d, a structurally similar compound, is poorly soluble in water but readily soluble in organic solvents . This suggests that the compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is likely similar to that of 2,4-D. It induces uncontrolled and unsustainable growth in plants, leading to abnormalities such as stem curling and leaf wilting, and eventually causing plant death .
Safety and Hazards
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4S/c1-2-9-29(26,27)24-8-7-14-3-5-17(10-15(14)12-24)23-20(25)13-28-19-6-4-16(21)11-18(19)22/h3-6,10-11H,2,7-9,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPJSVADDWRCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)
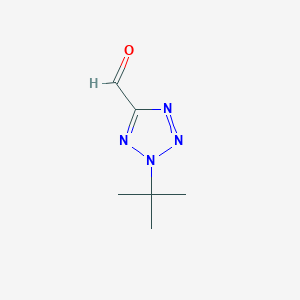
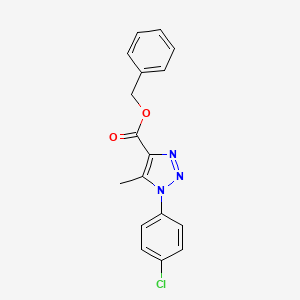
![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)
![5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B2492165.png)
![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)
![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)
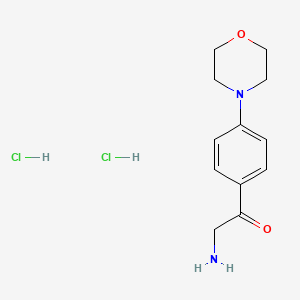

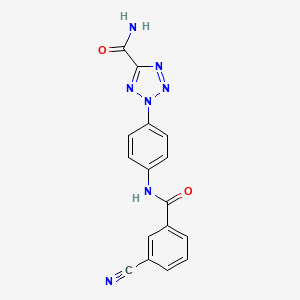
![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)
